Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
CAS No.: 1648864-64-5
Cat. No.: VC2768250
Molecular Formula: C13H23NO6S
Molecular Weight: 321.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1648864-64-5 |
|---|---|
| Molecular Formula | C13H23NO6S |
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate |
| Standard InChI | InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | DBIUDLBCUURGTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide features a six-membered thiomorpholine ring wherein the sulfur atom has been oxidized to a sulfone (S,S-dioxide). The nitrogen atom of the ring is protected with a tert-butoxycarbonyl (Boc) group, and the C-2 position of the ring bears a 2-ethoxy-2-oxoethyl substituent . This arrangement creates a molecule with multiple reactive sites and functional groups that can be selectively modified in subsequent synthetic transformations.
The detailed structural properties of the compound are summarized in Table 1:
| Parameter | Information |
|---|---|
| CAS Number | 1648864-64-5 |
| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate |
| Molecular Formula | C13H23NO6S |
| Molecular Weight | 321.39 g/mol |
| SMILES | CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 |
| InChIKey | DBIUDLBCUURGTH-UHFFFAOYSA-N |
Table 1: Structural identifiers of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Physical and Chemical Properties
The physical and chemical properties of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide are essential for understanding its behavior in various chemical reactions and applications. The compound exists as a stable solid under standard conditions, with specific physicochemical characteristics as outlined in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Flash Point | 232.8±24.6 °C |
| Boiling Point | 461.3±30.0 °C at 760 mmHg |
| Polarizability | 30.4±0.5 10-24cm3 |
| Density | 1.2±0.1 g/cm3 |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
| Recommended Storage | -4°C (1-2 weeks), -20°C (1-2 years) |
Table 2: Physicochemical properties of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
The compound's relatively high boiling and flash points indicate its thermal stability, while its near-zero vapor pressure at room temperature suggests minimal volatility . These properties are consistent with its molecular weight and the presence of multiple polar functional groups that contribute to intermolecular forces stabilizing the solid state.
Synthesis and Chemical Reactions
Synthetic Approaches
Applications in Research and Development
Role in Medicinal Chemistry
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. The compound's structural features make it especially valuable for creating libraries of compounds with potential biological activities. Its thiomorpholine 1,1-dioxide core is present in various bioactive molecules, contributing to its significance in drug discovery research.
The compound facilitates the synthesis of a series of new amides of thiomorpholine carboxylate derivatives, which can exhibit diverse biological activities including enzyme inhibition, receptor modulation, and other pharmacological effects. The strategic placement of functional groups allows medicinal chemists to introduce structural diversity at specific positions, enabling the exploration of structure-activity relationships in drug development programs.
Applications in Organic Synthesis
Beyond its applications in medicinal chemistry, Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide serves as a versatile building block in complex organic synthesis. Its use extends to the preparation of:
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Heterocyclic libraries for high-throughput screening
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Peptidomimetic compounds with enhanced metabolic stability
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Scaffolds for diversity-oriented synthesis approaches
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Precursors for the synthesis of sulfone-containing natural product analogs
The orthogonal reactivity of its functional groups (Boc-protected amine, ethyl ester, and sulfone) provides synthetic chemists with opportunities for selective transformations, making it a valuable tool in multistep synthetic sequences .
Comparison with Related Compounds
Structural Analogues
Understanding Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide in relation to similar compounds provides valuable context for its applications. Table 3 presents a comparison with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide | C13H23NO6S | 321.39 g/mol | Reference compound |
| Tert-butyl thiomorpholine-4-carboxylate | C9H17NO4S | 235.30 g/mol | Lacks 2-(2-ethoxy-2-oxoethyl) substituent and 1,1-dioxide oxidation |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | 272.34 g/mol | Contains piperazine ring instead of thiomorpholine 1,1-dioxide |
Table 3: Comparison of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide with related compounds
The structural differences between these compounds influence their reactivity patterns, physical properties, and potential applications in synthetic chemistry and drug discovery . For example, the replacement of the sulfone group with an additional nitrogen atom in the piperazine analogue results in different electronic properties and hydrogen bonding capabilities .
Functional Group Contributions
The distinctive properties of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide arise from the specific contributions of its functional groups:
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The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom, preventing unwanted reactions at this position during synthetic sequences while being selectively removable under acidic conditions .
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The thiomorpholine 1,1-dioxide core provides a conformationally constrained heterocyclic scaffold that can influence the three-dimensional presentation of attached functional groups, potentially impacting biological activity when incorporated into pharmaceutical candidates.
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The 2-ethoxy-2-oxoethyl substituent introduces an ester functionality that can serve as a handle for further derivatization through various transformations including hydrolysis, amidation, or reduction .
These functional elements work in concert to create a molecule with controlled reactivity at specific sites, making it particularly valuable for stepwise synthetic approaches in complex molecule synthesis.
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